molecular formula C5H6N2O3 B1213158 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid CAS No. 27372-38-9

6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

Número de catálogo B1213158
Número CAS: 27372-38-9
Peso molecular: 142.11 g/mol
Clave InChI: VUADWGRLHPTYPI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

The synthesis of 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid derivatives involves multiple steps and reagents. For example, one synthesis route involves the condensation of β-benzoylpropionic acid and carbohydrazide in the presence of sodium acetate, reflecting the compound's complex synthetic pathways. These pathways are pivotal in creating various derivatives with potential applications in different chemical domains (Mishra et al., 2010).

Molecular Structure Analysis

The molecular structure of 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid derivatives is characterized using advanced techniques such as IR, 1H-NMR, 13C-NMR, and mass spectral data. These techniques help elucidate the compound's structure, including its functional groups and the spatial arrangement of atoms, which is crucial for understanding its reactivity and interactions with other molecules (Mishra et al., 2010).

Chemical Reactions and Properties

6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid and its derivatives participate in various chemical reactions, forming new compounds with diverse properties. For example, they can undergo cycloaddition reactions, demonstrating the compound's versatility in chemical synthesis and its potential to serve as a building block in the creation of complex molecules (Sauer et al., 2001).

Aplicaciones Científicas De Investigación

  • Scientific Field : Anticancer Research

    • Application Summary : This compound has been used in the synthesis of new pyrimidine and pyrazole derivatives .
    • Results or Outcomes : These derivatives have shown various biological and pharmaceutical applications such as antibacterial, antifungal, antileishmanial, anti-inflammatory, antitumor, and anti-cancer .
  • Scientific Field : HIV Research

    • Application Summary : This compound has been used in the design and synthesis of inhibitors against HIV integrase strand transfer step .
  • Scientific Field : Agriculture

    • Application Summary : This compound has been used to increase parameters such as germination, seedling emergence, growth, drought tolerance and recovery, yield, and rhizobia induced root nodulation in plants .
    • Results or Outcomes : The application of this compound to plants can cause an increase in parameters such as germination, seedling emergence, growth, drought tolerance and recovery, yield, and rhizobia induced root nodulation as compared to untreated wild type .
  • Scientific Field : Environmental Remediation

    • Application Summary : This compound is a product of the remediation of hydrazine using 2-ketoglutaric acid .
  • Scientific Field : Antimicrobial and Anticancer Research

    • Application Summary : This compound has been used in the synthesis of 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters .
    • Results or Outcomes : These derivatives have shown various biological and pharmaceutical applications such as antibacterial, antifungal, and anticancer .
  • Scientific Field : HIV Research

    • Application Summary : This compound has been used in the design and synthesis of 4-oxo-6-substituted phenyl-2-thioxo1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives as HIV integrase strand transfer inhibitors .

Safety And Hazards

“6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid” is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin with plenty of soap and water after handling, and wearing protective gloves/clothing/eye protection/face protection .

Propiedades

IUPAC Name

6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c8-4-2-1-3(5(9)10)6-7-4/h1-2H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUADWGRLHPTYPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NN=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60181809
Record name 1,4,5,6-Tetrahydro-6-oxo-3-pyridazinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60181809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

CAS RN

27372-38-9
Record name 1,4,5,6-Tetrahydro-6-oxo-3-pyridazinecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027372389
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 27372-38-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251543
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4,5,6-Tetrahydro-6-oxo-3-pyridazinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60181809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,4,5,6-TETRAHYDRO-6-OXO-3-PYRIDAZINECARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OT09ZTP07E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The disclosed embodiments stem from the examination of several classes of compounds that quantitatively react with hydrazine to form stable organic products. The reaction of 2-ketoglutaric acid with hydrazine reacts to provide a greater than 99% yield of 6-oxo-1,4,5,6-tetrahydro-pyridazine-3-carboxylic acid (PCA) based on hydrazine as the limiting reagent. It has been found that this compound allows for the facile remediation of hydrazine under a variety of conditions. The focus of the disclosed embodiments concerns the use of 2-ketoglutaric acid or other dicarbonyl compounds for the remediation of hydrazine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A number of deuterated glutamines (starting material for preparing Compound B) have previously been made, including 2,3,4-trideutero-glutamine (i.e., R2=D, R4=D, and Z=D), which was made via the deuterium reduction of 6-carboxy-3(2H)-pyridazone (see Stogniew, J. Labelled Compounds and Radiopharmaceuticals 1981, 18(6), 897-903), and 2,2,3,3,4 pentadeutero-glutamine (i.e., R2-R5=D and Z=D), which was obtained in a multi-step synthesis (see Blomquist, J. Org. Chem. 1966, 12, 4121-27). Stogniew also notes that the 5-mono-deutero-glutamine could be obtained through deuterium reduction of 4,5-dihydro-6-carboxy-3(2H)-pyridazone.
[Compound]
Name
deuterated glutamines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Compound B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2,3,4-trideutero-glutamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
deuterium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
2,2,3,3,4 pentadeutero-glutamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
5-mono-deutero-glutamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
Reactant of Route 2
6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
Reactant of Route 3
6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
Reactant of Route 4
6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
Reactant of Route 5
6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
Reactant of Route 6
6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

Citations

For This Compound
7
Citations
C Alvarez-Ibarra, AG Csákÿ… - The Journal of Organic …, 2002 - ACS Publications
α,β-Didehydroglutamates have been diastereoselectively transformed into 6-oxoperhydropyridazine-3-carboxylic acid derivatives (OPCAs), which constitute a new class of cyclic amino …
Number of citations: 18 pubs.acs.org
Q Yu, XG Bao, XQ Zhang, HD Bian… - … Section E: Structure …, 2007 - scripts.iucr.org
In the title complex, [Co(C5H5N2O3)2(H2O)2]·2H2O, the CoII ion is octahedrally coordinated by two O,N-bidentate 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate ions and two water …
Number of citations: 2 scripts.iucr.org
LBJS Center - 2009 - its.nmhu.edu
A literature survey and laboratory investigations with alpha-ketoglutaric acid (AKGA), hydrazine, and monomethylhydrazine (MMH) were performed to characterize AKGA reactions with …
Number of citations: 0 its.nmhu.edu
AG Olsen, O Dahl, PE Nielsen - Bioorganic & medicinal chemistry letters, 2004 - Elsevier
A novel conformationally constrained pyridazinone E ag -base PNA-monomer 2 capable of binding thymine in a triplex motif was designed and synthesised. A bis-PNA with the E ag -…
Number of citations: 32 www.sciencedirect.com
HY Qian, ZL Wang, XY Xie, YL Pan, GJ Li, X Xie… - European Journal of …, 2017 - Elsevier
Herein, we described the design and synthesis of a series of pyridazine-3-carboxamides to be CB2-selective agonists via a combination of scaffold hopping and bioisosterism strategies…
Number of citations: 6 www.sciencedirect.com
MA Z El-Attar, RY Elbayaa, OG Shaaban… - Future Medicinal …, 2018 - Future Science
Aim: The development of a new class of antimicrobial agents is the optimal lifeline to scrap the escalating jeopardy of drug resistance. Experimental: This study aims to design and …
Number of citations: 7 www.future-science.com
F Begnini, S Geschwindner, P Johansson… - Journal of medicinal …, 2022 - ACS Publications
Upregulation of the transcription factor Nrf2 by inhibition of the interaction with its negative regulator Keap1 constitutes an opportunity for the treatment of disease caused by oxidative …
Number of citations: 15 pubs.acs.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.